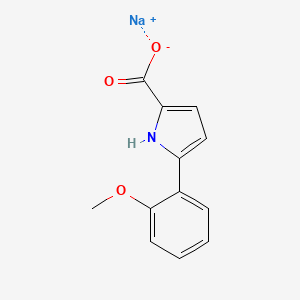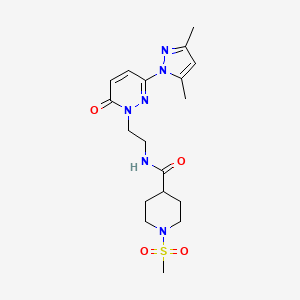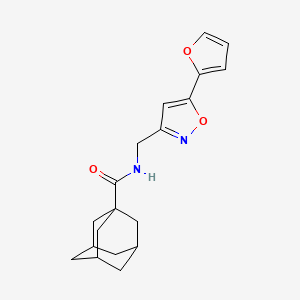
Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate," is not directly studied in the provided papers. However, the papers do discuss related sodium salts of organic compounds, which can provide insight into the behavior of similar sodium-based organic salts. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is noted for its ability to form stable complexes with various amphetamines and dopamine, as evidenced by the crystal structure with (+)-amphetamine forming a double helical supramolecular structure . This suggests that sodium salts of organic compounds can have significant interactions with biologically active molecules.
Synthesis Analysis
While the synthesis of "this compound" is not explicitly described, the papers provide examples of how sodium salts of organic compounds can be synthesized and studied. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate is likely synthesized from its corresponding acid
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it is involved in the formation of alkyl 4-hydroxy-5-oxo-2-[(phenylcarbamoyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylates, which cyclize in the presence of sodium methoxide to give triazaspiro[4.4]-non-8-ene-2,4,7-triones. These compounds have been studied for their crystal structures, indicating a significant role in structural chemistry (Dubovtsev et al., 2016).
Coordination Chemistry and Thermal Stability The compound also plays a role in coordination chemistry. Studies on the crystal structure, infrared spectrum, and thermal stability of related sodium salts, specifically sodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid, show the compound's significance in understanding the interaction of sodium ions with various functional groups and its stability under thermal conditions (Kula et al., 2007).
Nucleation Agents in Polymer Engineering In the field of polymer engineering, sodium salts based on pyrrole carboxylic acid, such as this compound, are used as nucleation agents for polyethylene terephthalate (PET). They are effective in this role without causing a reduction in the molecular weight of PET, which is a significant advantage (Gilmer et al., 1995).
Insecticidal Activities Research into pyridine derivatives shows that compounds like sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate, a structurally similar compound, possess significant insecticidal activities. This suggests potential applications of this compound in the development of new insecticides (Bakhite et al., 2014).
Agricultural Applications Derivatives of pyrroles, including this compound, have been synthesized and researched for their potential as growth-promotion factors in seeds of grain crops. The sodium salts of these compounds have shown positive effects on germination energy and seed growth, indicating their utility in agricultural applications (Mikhedkina et al., 2019).
Eigenschaften
IUPAC Name |
sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.Na/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15;/h2-7,13H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUQJWHLAQUMFO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)
![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)


![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)
![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)